molecular formula C8H5F3O2 B165268 2-(Trifluoromethyl)benzoic acid CAS No. 433-97-6

2-(Trifluoromethyl)benzoic acid

Cat. No. B165268
CAS RN: 433-97-6
M. Wt: 190.12 g/mol
InChI Key: FBRJYBGLCHWYOE-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)benzoic Acid is used in biochemical genetics studies such as Plasmid-encoded phthalate catabolic pathway in Arthrobacter keyseri 12B . It is a benzoic acid carrying a trifluoromethyl substituent at the 2-position .


Synthesis Analysis

2-(Trifluoromethyl)benzoic acid was used in the synthesis of 1,3,4-oxadiazole derivatives containing 2-fluoro-4-methoxy moiety . It was also used to investigate the binding of 2-pyridinone and amino acid derivative as ligands with chaperones PapD and FimC by surface plasmon resonance and 1 HNMR spectroscopy .


Molecular Structure Analysis

The molecular structure of 2-(Trifluoromethyl)benzoic acid is available as a 2d Mol file or as a computed 3d SD file .


Chemical Reactions Analysis

2-(Trifluoromethyl)benzoic acid is a benzoic acid carrying a trifluoromethyl substituent at the 2-position . It was used in the synthesis of 1,3,4-oxadiazole derivatives containing 2-fluoro-4-methoxy moiety .


Physical And Chemical Properties Analysis

2-(Trifluoromethyl)benzoic acid is a slightly yellow to yellow-brown crystalline powder . More detailed physical and chemical properties such as density, melting point, boiling point, and molecular weight can be found in various databases .

Scientific Research Applications

Catalytic Applications

Wang et al. (2017) describe a catalyst-free method for the decarboxylative trifluoromethylation/perfluoroalkylation of benzoic acid derivatives. This environmentally friendly transformation is performed in water-acetonitrile and is scalable with good yield (Wang et al., 2017).

Pharmaceutical Research

Liu et al. (2021) achieved trifluoromethylation of benzoic acids with TMSCF3 using anhydrides as an in situ activating reagent. This method provides a facile way to prepare aryl trifluoromethyl ketones, potentially useful in pharmaceutical applications (Liu et al., 2021).

Material Science

Pei et al. (2020) discuss the preparation of polyaniline/Al bismuthate composite nanorods for effective detection of benzoic acid, indicating potential applications in material science and chemistry industry quality assurance (Pei et al., 2020).

Chemical Synthesis

Richter et al. (2021) characterized 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide, precursors for synthesizing benzothiazinones, highlighting their importance in chemical synthesis for medical applications (Richter et al., 2021).

Analytical Chemistry

Barchańska et al. (2019) utilized LC-MS/MS to study the degradation processes of nitisinone, involving 2-(Trifluoromethyl)benzoic acid as a degradation product, demonstrating its relevance in analytical chemistry (Barchańska et al., 2019).

Environmental Applications

Velegraki and Mantzavinos (2008) explored the photocatalytic degradation of benzoic acid in water, indicating potential environmental applications in water treatment and pollution control (Velegraki & Mantzavinos, 2008).

Safety And Hazards

2-(Trifluoromethyl)benzoic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, and avoid ingestion and inhalation .

properties

IUPAC Name

2-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O2/c9-8(10,11)6-4-2-1-3-5(6)7(12)13/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBRJYBGLCHWYOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90870537
Record name 2-(Trifluoromethyl)benzoic acid
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Molecular Weight

190.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Trifluoromethyl)benzoic acid

CAS RN

433-97-6, 137938-95-5
Record name 2-(Trifluoromethyl)benzoic acid
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Record name 2-Trifluoromethylbenzoic acid
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Record name Benzoic acid, trifluoromethyl-
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Record name Benzoic acid, 2-(trifluoromethyl)-
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Record name 2-(Trifluoromethyl)benzoic acid
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Record name α,α,α-trifluoro-o-toluic acid
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Record name 2-(TRIFLUOROMETHYL)BENZOIC ACID
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Synthesis routes and methods I

Procedure details

In an autoclave made of metal were placed 18 g of ortho-chlorobenzotrifluoride, 3.5 mg of palladium chloride, 170 mg of bisdiphenylphosphinobutane and 23 g of sodium carbonate. The air in the autoclave was replaced with carbon monoxide introduced thereinto in several times, after which carbon monoxide was further introduced to adjust its pressure therein to 30 kg/cm2. The reaction was carried out with stirring for 5 hours on a salt bath at a bath temperature of 210° C. After completion of the reaction, the reaction mixture was cooled to room temperature and water was added. The aqueous layer was separated and then acid was added thereto, followed by extraction from the aqueous layer with ether. The ether layer was dried and then concentrated to obtain 2.8 g of ortho-trifluoromethylbenzoic acid.
Quantity
18 g
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23 g
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3.5 mg
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170 mg
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

In an autoclave made of metal were placed 18 g of ortho-chlorobenzotrifluoride, 3.5 mg of palladium chloride, 170 mg of bisdiphenylphosphinobutane and 3.1 g of potassium carbonate. The air in the autoclave was replaced with carbon monoxide introduced thereinto in several times, after which carbon monoxide was further introduced to adjust its pressure therein to 30 kg/cm2. The reaction was carried out with stirring on a salt bath at a bath temperature of 240° C. After completion of the reaction, the reaction mixture was cooled to room temperature and water was added. The aqueous layer was separated and then acid was added thereto, followed by extraction from the aqueous layer. The ether layer was dried and then concentrated to obtain 3.9 g of ortho-trifluoromethylbenzoic acid.
Quantity
18 g
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reactant
Reaction Step One
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3.1 g
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reactant
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0 (± 1) mol
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reactant
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0 (± 1) mol
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3.5 mg
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170 mg
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
229
Citations
R Betz, T Gerber - Acta Crystallographica Section E: Structure …, 2011 - scripts.iucr.org
In the title compound, C8H5F3O2, a halogenated derivative of benzoic acid, the carboxyl group is tilted by 16.8 (3) with respect to the plane of the aromatic ring. In the crystal, O—H⋯O …
Number of citations: 14 scripts.iucr.org
W Espinosa Manrique, MP Badenes… - Zeitschrift für …, 2023 - degruyter.com
2,6-Dichlorobenzamide (BAM), 2-(trifluoromethyl)benzamide (TBAM), 2-(trifluoromethyl)benzoic acid (TBA), and 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid (PCA) are …
Number of citations: 2 www.degruyter.com
GL Diehl III, L Je, JM Tanski - Acta Crystallographica Section E …, 2019 - scripts.iucr.org
The title compounds, both C8H4F3NO4, represent two isomers of nitro trifluoromethyl benzoic acid. The compounds each contain a nitro functionality para to the carboxylic acid group, …
Number of citations: 1 scripts.iucr.org
D Avcı, S Altürk, Ö Tamer, M Kuşbazoğlu… - Journal of Molecular …, 2017 - Elsevier
FT–IR, 1 H, 13 C and 19 F NMR, UV–vis and fluorescence spectra for 2–(trifluoromethyl)benzoic acid (2−TFMBA) were recorded. DFT//B3LYP/6–31++G(d,p) calculations were used to …
Number of citations: 27 www.sciencedirect.com
ET McBee, OR Pierce, RD Lowery… - Journal of the American …, 1951 - ACS Publications
Discussion While various dichloro-and bromochloro-(tri-fluoromethyl)-benzenes1, 2 have been synthesized, characterized and studied, little attention has been given to the …
Number of citations: 9 pubs.acs.org
T Tsukamoto, Y Mitsutsuka, T Fujimoto… - Research on Chemical …, 2019 - Springer
… The 2-trifluoromethyl benzoic acid, 3-trifluoromethyl benzoic acid and 4-trifluoromethyl benzoic acid were purchased from Wako Pure Chem. Ind. Co. …
Number of citations: 1 link.springer.com
E Marzi, A Spitaleri, F Mongin… - European Journal of …, 2002 - Wiley Online Library
It was possible to functionalize the three fluorobenzyl alcohols and the three 2‐(fluorophenyl)ethanols by metalation and subsequent carboxylation, the prototype electrophilic trapping …
E Masson, E Marzi, F Cottet, C Bobbio, M Schlosser - 2005 - Wiley Online Library
The metalation of 2,3‐, 2,6‐, 2,4‐ and 3,5‐dichlorobenzotrifluorides can be readily effected with standard reagents such as lithium diisopropylamide, lithium 2,2,6,6‐tetramethylpiperidide…
L Shen, X Yang, J An, L Zhang, K Yang… - ChemistrySelect, 2021 - Wiley Online Library
Two novel D‐A‐π‐A triazatruxene (TAT)‐based photosensitizers with different acceptor, namely SL201 and SL202, respectively, have been successfully synthesized and applied in dye…
R Royo, A Domínguez-Celorrio, S Franco, R Andreu… - Dyes and …, 2022 - Elsevier
The synthesis and photovoltaic study of five dyes based on 4H-pyranylidene moiety as donor moiety is reported. A thiophene unit conjugated with/without an ethynyl bond acts as the π-…
Number of citations: 3 www.sciencedirect.com

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